4-Chloro-3-methoxy-L-phenylalanine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12ClNO3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-amino-3-(4-chloro-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8H,4,12H2,1H3,(H,13,14) |
InChI Key |
DVSYRLUHXAYEMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)Cl |
Origin of Product |
United States |
State of the Art Analytical Methodologies for the Characterization of 4 Chloro 3 Methoxy L Phenylalanine
High-Resolution Mass Spectrometry (HRMS) Techniques
High-resolution mass spectrometry is a cornerstone in the analysis of 4-Chloro-3-methoxy-L-phenylalanine, offering unparalleled sensitivity and mass accuracy. This enables the precise determination of its elemental composition and aids in its structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of non-volatile compounds like this compound. researchgate.net It combines the separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. nih.gov
In a typical LC-MS/MS workflow, the sample is first introduced into a liquid chromatograph, where this compound is separated from other components in the matrix. The separated analyte then enters the mass spectrometer, where it is ionized, most commonly using electrospray ionization (ESI). The resulting precursor ion is selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern (product ions). This fragmentation pattern serves as a fingerprint for the molecule, allowing for its unambiguous identification and structural elucidation. nih.gov
For quantification, a specific precursor-to-product ion transition, known as multiple reaction monitoring (MRM), is monitored. nih.gov This highly selective method allows for the accurate measurement of the concentration of this compound even in complex biological samples. The use of an isotopically labeled internal standard can further enhance the accuracy and precision of the quantification.
A representative LC-MS/MS experiment for this compound would involve the following steps:
| Step | Description |
| Sample Preparation | Dissolving the sample in a suitable solvent compatible with the LC mobile phase. |
| Chromatographic Separation | Utilizing a reversed-phase column (e.g., C18) with a gradient elution of water and acetonitrile (B52724), both containing a small percentage of formic acid to promote ionization. |
| Mass Spectrometric Detection | Operating the mass spectrometer in positive ion mode and selecting the protonated molecule [M+H]⁺ as the precursor ion. |
| Tandem MS (MS/MS) | Fragmenting the precursor ion and monitoring specific product ions for identification and quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself is not volatile, it can be analyzed by gas chromatography-mass spectrometry (GC-MS) after chemical derivatization to increase its volatility. nih.govnih.gov This approach is particularly useful for certain applications where GC-MS offers advantages in terms of chromatographic resolution and established libraries for spectral matching. nih.gov
The derivatization process typically involves converting the polar functional groups (carboxyl and amino groups) into less polar, more volatile moieties. Common derivatization reagents for amino acids include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., pentafluoropropionic anhydride (B1165640) - PFPA or heptafluorobutyric anhydride - HFBA). nih.gov
Once derivatized, the sample is injected into the gas chromatograph, where the volatile derivative of this compound is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated derivative then enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum, with its characteristic fragmentation pattern, can be used for identification. nih.gov
| Derivatization Agent | Resulting Derivative | Key Features |
| BSTFA | Trimethylsilyl (TMS) derivative | Commonly used, produces stable derivatives. |
| PFPA/HFBA | Perfluoroacyl derivatives | Can provide unique fragmentation patterns for isomer differentiation. nih.gov |
Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) for Isomeric Differentiation
Ion mobility spectrometry-mass spectrometry (IM-MS) is an advanced technique that separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge distribution. wikipedia.orgchromatographyonline.com This additional dimension of separation is particularly valuable for differentiating between isomers, which have the same mass but different three-dimensional structures. nih.govnih.gov
In an IM-MS experiment, ions are generated and introduced into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the drift tube, and their velocity is dependent on their ion mobility. Ions with a more compact structure will experience fewer collisions with the buffer gas and travel faster than more extended isomers. wikipedia.orgchromatographyonline.com The arrival time distribution at the detector provides a measure of the ions' collision cross-section (CCS), a parameter related to their shape.
This technique can be instrumental in distinguishing this compound from its positional isomers, such as 2-Chloro-3-methoxy-L-phenylalanine or 4-Chloro-2-methoxy-L-phenylalanine. The subtle differences in the positions of the chloro and methoxy (B1213986) groups on the phenyl ring can lead to distinct three-dimensional conformations and, consequently, different drift times and CCS values, allowing for their separation and individual characterization. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. msu.eduencyclopedia.pub It provides detailed information about the chemical environment of each atom within the molecule, allowing for a complete and unambiguous assignment of its structure.
1H, 13C, and Heteronuclear NMR for Structural Confirmation
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for the structural confirmation of this compound.
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in the ¹H NMR spectrum are all used to piece together the structure. For this compound, one would expect to see signals corresponding to the aromatic protons, the methoxy group protons, and the protons of the alanine (B10760859) side chain (α-proton and β-protons).
¹³C NMR (Carbon NMR): This experiment provides information about the different types of carbon atoms in the molecule. The chemical shift of each carbon signal is indicative of its chemical environment (e.g., aromatic, aliphatic, carbonyl). Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. scielo.br
Heteronuclear NMR (e.g., HSQC, HMBC): Two-dimensional heteronuclear correlation experiments are crucial for connecting the proton and carbon frameworks of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is particularly useful for establishing the connectivity between the substituent groups (chloro and methoxy) and the phenyl ring, as well as the connection of the alanine side chain to the aromatic ring.
The following table summarizes the expected NMR data for the structural confirmation of this compound.
| NMR Experiment | Information Obtained |
| ¹H NMR | Chemical shifts and coupling constants of all protons. |
| ¹³C NMR | Chemical shifts of all carbon atoms. |
| COSY | Correlation between coupled protons (e.g., α-H and β-H₂). scielo.br |
| HSQC | Correlation between directly bonded ¹H and ¹³C atoms. mdpi.com |
| HMBC | Long-range correlations between ¹H and ¹³C atoms, confirming the substitution pattern on the aromatic ring. mdpi.com |
Advanced NMR Techniques for Conformational Analysis
Beyond basic structural confirmation, advanced NMR techniques can provide insights into the three-dimensional conformation of this compound in solution.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects protons that are close to each other in space, regardless of whether they are directly bonded. mdpi.comnih.gov By analyzing the cross-peaks in a NOESY spectrum, it is possible to determine the relative orientation of different parts of the molecule, such as the phenyl ring and the amino acid side chain. This information is crucial for understanding the molecule's preferred conformation(s) in solution. nih.gov
Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY also provides information about spatial proximity but is often more effective for molecules of intermediate size.
The conformational preferences of this compound, as determined by these advanced NMR techniques, can be important for understanding its biological activity and interactions with other molecules. The flexibility or rigidity of the molecule, as well as the spatial arrangement of its functional groups, can all be probed using these powerful analytical methods. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone analytical techniques for the separation, identification, and quantification of non-volatile compounds. In the context of amino acid analysis, including substituted phenylalanine derivatives like this compound, these methods offer high resolution and sensitivity. UPLC, a more recent advancement, utilizes smaller particle size columns (typically under 2 μm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. nih.gov
The separation of phenylalanine and its derivatives is commonly achieved using reversed-phase chromatography. nih.gov In this mode, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile or methanol. nih.govnih.gov The retention of the analyte is controlled by adjusting the composition and pH of the mobile phase. nih.govnih.gov For instance, a simple and sensitive UPLC method was developed for the analysis of phenylalanine and other amino acids using an Acquity UPLC HSS T3 column with a gradient of ammonium (B1175870) acetate (B1210297) buffer. nih.gov Detection is often performed using UV/Vis detectors, as the aromatic ring in phenylalanine derivatives provides chromophores, or more advanced detectors like mass spectrometry (MS) for enhanced specificity and sensitivity. nih.govnih.gov
| Parameter | Typical Conditions for Phenylalanine Derivatives | Reference |
|---|---|---|
| Technique | HPLC / UPLC | nih.govnih.gov |
| Stationary Phase | Reversed-Phase (e.g., C18, HSS T3) | nih.govnih.gov |
| Mobile Phase | Aqueous buffer (e.g., ammonium acetate, phosphate (B84403) buffer) and organic modifier (e.g., methanol, acetonitrile) | nih.govnih.gov |
| Detection | UV/Vis, Fluorescence, Mass Spectrometry (MS) | nih.govnih.gov |
| Key Advantage of UPLC | Shorter analysis time, higher resolution and sensitivity | nih.gov |
Chiral Chromatography for Enantiomeric Purity Assessment
The biological activity of chiral molecules is often dependent on their stereochemistry, making the separation and quantification of enantiomers a critical aspect of analysis. For amino acids like this compound, determining the enantiomeric purity is essential. Chiral chromatography is the most widely used technique for this purpose, employing either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). nih.govnih.gov
Chiral Stationary Phases (CSPs) are the most common approach. These columns contain a chiral selector immobilized on a solid support (typically silica (B1680970) gel). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and effective for separating a wide range of racemic compounds, including phenylalanine derivatives. nih.govwindows.net For example, cellulose tris(3-chloro-4-methylphenylcarbamate) is a selector that has demonstrated unique selectivity. windows.net Another class of CSPs is based on cyclodextrins, which can separate enantiomers through inclusion complexation. nih.govsigmaaldrich.com The choice of mobile phase (normal phase, reversed-phase, or polar organic) plays a crucial role in achieving optimal separation on a given CSP. nih.govsigmaaldrich.com
Chiral Mobile Phase Additives (CMPAs) represent an alternative strategy where a chiral selector is added directly to the mobile phase. This approach, often called chiral ligand-exchange chromatography (CLEC), uses a conventional achiral column (like C18). A common system involves adding a chiral ligand, such as L-phenylalanine or its derivatives, and a metal salt, typically copper(II) sulfate (B86663), to the mobile phase. nih.gov The enantiomers of the analyte form transient diastereomeric complexes with the chiral ligand and metal ion, which have different stabilities and thus different retention times on the column. This method has been successfully applied to the separation of α-methylphenylalanine racemes. nih.gov
| Method | Principle | Common Selectors/Additives | Typical Column | Reference |
|---|---|---|---|---|
| Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with a chiral selector bonded to the stationary phase. | Polysaccharide derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate), cellulose tris(3-chloro-4-methylphenylcarbamate)), Cyclodextrins | Specialized Chiral Column | nih.govwindows.net |
| Chiral Mobile Phase Additive (CMPA) / Ligand-Exchange | Formation of transient diastereomeric complexes with a chiral additive in the mobile phase. | L-amino acids (e.g., L-phenylalanine) + Metal ions (e.g., Cu(II)) | Conventional Reversed-Phase (e.g., C18) | nih.gov |
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification process used to improve the analytical performance of a compound. researchgate.net For amino acids like this compound, pre-column derivatization is often employed to enhance detectability, especially for fluorescence or UV detection, and to improve chromatographic retention and separation. researchgate.netthermofisher.com This involves reacting the amino acid with a labeling reagent before it is injected into the HPLC system.
Several reagents are available for the derivatization of the primary amino group in amino acids.
o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.comnih.gov However, it does not react with secondary amines.
9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts with both primary and secondary amines to produce stable, fluorescent derivatives, making it suitable for a broader range of amino acids. thermofisher.comnih.gov
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) , also known as Marfey's reagent, is a chiral derivatizing agent. It reacts with the amino group of an enantiomeric mixture to form diastereomers that can be separated on a standard reversed-phase column. researchgate.netnih.govresearchgate.net This provides an indirect method for determining enantiomeric composition without the need for a chiral column.
Other chiral derivatizing agents include 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) , which also form diastereomers separable by conventional HPLC. nih.govresearchgate.net
The choice of derivatizing agent depends on the specific analytical goal, such as achieving higher sensitivity or determining enantiomeric purity. nih.gov
| Derivatizing Agent | Abbreviation | Primary Application | Detection Method | Reference |
|---|---|---|---|---|
| o-Phthalaldehyde | OPA | Enhanced detection of primary amines | Fluorescence | thermofisher.comnih.gov |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Enhanced detection of primary and secondary amines | Fluorescence | thermofisher.comnih.gov |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Chiral analysis (formation of diastereomers) | UV | researchgate.netnih.govresearchgate.net |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Chiral analysis (formation of diastereomers) | UV/MS | nih.govresearchgate.net |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Chiral analysis (formation of diastereomers) | UV/MS | nih.govresearchgate.net |
Molecular and Biochemical Investigations of 4 Chloro 3 Methoxy L Phenylalanine Analogues in Non Human and in Vitro Systems
Incorporation into Peptides and Proteins via Genetic Code Expansion
Genetic code expansion is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, enabling the introduction of novel chemical functionalities. This process relies on an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's natural machinery. While this technology has been used to incorporate a wide array of phenylalanine analogues, specific studies detailing the incorporation of 4-Chloro-3-methoxy-L-phenylalanine are not available. Research on other substituted phenylalanines, such as 4-iodo-L-phenylalanine and 4-azido-L-phenylalanine, has demonstrated the feasibility of integrating halogenated and modified amino acids into proteins. biorxiv.orgnih.govh1.coproquest.com
The cornerstone of genetic code expansion is the engineered aminoacyl-tRNA synthetase (aaRS), which is evolved to recognize a specific ncAA and charge it onto an orthogonal tRNA. nih.gov This tRNA is engineered to recognize a unique codon, often a nonsense or quadruplet codon, thereby directing the ncAA's incorporation at a specific site in the target protein. nih.gov While synthetases have been developed for various phenylalanine derivatives, including those with halogen or methoxy (B1213986) groups, no published research describes an aaRS specifically evolved for this compound. Studies have shown that some engineered synthetases can be "polyspecific," recognizing multiple similar ncAAs, but specific data for this compound is absent. nih.gov
Enzyme Inhibition and Modulatory Activities
Phenylalanine analogues are widely studied as enzyme inhibitors due to their ability to mimic natural substrates. The parent compound, L-phenylalanine, is a known inhibitor of certain enzymes, such as intestinal alkaline phosphatase. uwec.edunih.gov Modifications to the phenyl ring can drastically alter the inhibitory activity and selectivity.
TPH1 Inhibitors: Tryptophan hydroxylase 1 (TPH1) is the rate-limiting enzyme in peripheral serotonin (B10506) synthesis. Its close structural relative, p-Chloro-L-phenylalanine (pCPA), is a well-known, irreversible inhibitor of both TPH1 and its central nervous system isoform, TPH2. nih.govmedchemexpress.commedchemexpress.com This has spurred the development of other phenylalanine-based TPH1 inhibitors. nih.govnih.gov However, there is no specific data available that evaluates the inhibitory activity of this compound against TPH1.
Alkaline Phosphatase Inhibitors: L-phenylalanine uncompetitively inhibits intestinal alkaline phosphatase (IAP). uwec.edu Research into related compounds suggests that electron-rich substituents on the phenyl ring, such as methoxy groups, can enhance inhibitory activity against alkaline phosphatase. nih.gov While this suggests that this compound could potentially act as an inhibitor, direct experimental evidence is lacking.
HIV Capsid Modulators: The HIV capsid (CA) protein is a crucial target for antiretroviral therapy. mdpi.com Phenylalanine derivatives have been investigated as CA modulators, with compounds designed to bind at the interface between capsid subunits, thereby disrupting assembly or disassembly. nih.govnih.gov These studies explore a range of substitutions on the phenylalanine core, but none have specifically reported on the 4-chloro, 3-methoxy variant.
Understanding how a ligand interacts with its enzyme target is key to rational drug design. For TPH1, studies with various phenylalanine-based inhibitors show they occupy the same binding site as the natural substrate, tryptophan. nih.gov Kinetic analyses have revealed competitive inhibition with respect to tryptophan. nih.gov For alkaline phosphatase, L-phenylalanine exhibits uncompetitive inhibition, suggesting it binds to the enzyme-substrate complex. uwec.edu Without co-crystal structures or kinetic data for this compound, the precise mechanism by which it might inhibit these or other enzymes remains unknown.
Receptor Binding and Signaling Pathway Modulation
The interaction of small molecules with cellular receptors is fundamental to pharmacology. There is no available data from receptor binding assays or cell-based signaling studies for this compound. Therefore, its profile of activity at any known receptor and its ability to modulate downstream signaling pathways have not been characterized.
Ligand-Receptor Interactions in In Vitro Assays
The introduction of specific chemical moieties, such as chloro and methoxy groups, onto the phenyl ring of L-phenylalanine can significantly alter its binding affinity and selectivity for various receptors. In vitro assays are crucial for characterizing these interactions.
Integrin α4 Antagonists:
The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is a key therapeutic target for inflammatory diseases. Phenylalanine derivatives have been explored as antagonists for this receptor. A patent has described specific phenylalanine derivatives and their analogues as having antagonistic activity on α4 integrin, suggesting their potential as therapeutic agents for diseases related to α4 integrin. google.com The development of N-(3,5-Dichlorophenylsulfonyl)-(R)-thioprolyl biarylalanine has been identified as a potent and specific antagonist of the α4β1 integrin. nih.gov While direct data on this compound is limited, the structure-activity relationships of similar biarylalanine derivatives suggest that substitutions on the phenyl ring are critical for potency and selectivity. It is hypothesized that the chloro and methoxy groups of this compound could modulate the electronic and steric properties of the molecule, influencing its interaction with the binding pocket of the α4 integrin.
Opioid Receptors:
The opioid receptor system, comprising mu (μ), delta (δ), and kappa (κ) receptors, is a primary target for pain management. Phenylalanine is a key residue in many endogenous opioid peptides, such as endorphins and enkephalins.
The modification of phenylalanine within opioid peptides has been shown to significantly impact receptor affinity and selectivity. For instance, the substitution of phenylalanine with β-homo-phenylalanine in β-casomorphin-7 and β-casomorphin-5 led to a 5-fold and 2-fold increase in μ-opioid receptor affinity, respectively. nih.gov This highlights the sensitivity of the opioid receptor binding pocket to the structure of the phenylalanine side chain.
Functional Assays in Cellular Models (non-human)
Functional assays in non-human cellular models are essential for determining the downstream effects of ligand-receptor binding, such as agonist or antagonist activity.
For integrin α4 antagonists , cellular adhesion assays are commonly employed. These assays typically involve measuring the ability of a compound to inhibit the binding of cells expressing α4β1 (like Jurkat cells) to its ligand, vascular cell adhesion molecule-1 (VCAM-1). While specific data for this compound is not available, novel pyridazinone-functionalized phenylalanine analogues have been evaluated for their ability to inhibit cellular adhesion mediated by α4β1/VCAM-1 interactions.
For opioid receptors , various functional assays are utilized to characterize the activity of new ligands. These include:
[³⁵S]GTPγS binding assays: This assay measures the activation of G-proteins coupled to the opioid receptor upon ligand binding, indicating agonist activity. A series of 14β-acyl substituted 17-cyclopropylmethyl-7,8-dihydronoroxymorphinone compounds were evaluated for efficacy at opioid receptors using this assay, with the predominant activity being partial agonism. nih.gov
cAMP (cyclic adenosine (B11128) monophosphate) assays: Opioid receptors are typically Gi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Assays measuring changes in cAMP levels can therefore determine the agonistic or antagonistic nature of a compound.
Receptor internalization assays: Agonist binding can induce the internalization of opioid receptors from the cell surface. This process can be monitored using techniques like fluorescence microscopy in cells expressing tagged receptors.
Ion channel modulation assays: Opioid receptor activation can modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Electrophysiological techniques can be used to measure these changes in ion flow.
The functional consequences of incorporating a substituted phenylalanine like this compound would be highly dependent on the specific peptide sequence and the receptor subtype. Based on studies of other substituted phenylalanine analogues, it is plausible that this compound could confer either agonist or antagonist properties, or even a mixed efficacy profile.
Development of Amino Acid Mimetics for Protein-Protein Interaction (PPI) Modulation
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. The development of small molecules and peptidomimetics that can modulate PPIs is a significant area of therapeutic research. Non-natural amino acids like this compound are valuable tools in this endeavor.
Design Principles for Alpha-Helix and Beta-Hairpin Mimetics
Many PPIs are mediated by specific secondary structures, such as α-helices and β-sheets. Peptidomimetics are designed to mimic these structures and disrupt or stabilize the corresponding PPI.
Alpha-Helix Mimetics: The α-helix is a common recognition motif in PPIs. Short peptides that correspond to these helical regions often lack a stable helical structure in solution. Design strategies to stabilize α-helical conformations include:
Peptide stapling: Introducing a covalent cross-link between two amino acid side chains to enforce a helical conformation.
Incorporation of non-natural amino acids: Certain non-natural amino acids can promote helical structures.
Hydrogen-bond surrogates: Replacing a backbone hydrogen bond with a covalent linker.
The design of non-peptidic scaffolds that can present key side chains in the same spatial orientation as an α-helix is another approach. The incorporation of this compound into a peptide sequence could influence the stability of an α-helix and provide additional interaction points with the target protein.
Beta-Hairpin Mimetics: β-hairpins are another important secondary structure involved in PPIs. They consist of two antiparallel β-strands connected by a turn. Design principles for β-hairpin mimetics include:
Turn stabilization: Using turn-inducing elements, such as D-proline or other constrained cyclic structures, to nucleate the hairpin fold.
Cross-strand interactions: Introducing stabilizing interactions between the two β-strands, such as disulfide bonds or aromatic stacking.
The versatility of β-hairpin scaffolds allows them to mimic not only β-sheet epitopes but also α-helical epitopes by presenting side chains in a spatially similar manner. The specific stereochemistry and side-chain functionality of this compound could be strategically employed in the design of β-hairpin mimetics to achieve high affinity and selectivity for a target PPI.
Applications in Investigating PPI Networks
Amino acid mimetics serve as powerful tools for investigating the complex networks of PPIs within a cell. By selectively inhibiting or stabilizing a specific PPI, researchers can elucidate the function of the involved proteins and their role in cellular pathways.
The use of peptidomimetics incorporating non-natural amino acids offers several advantages:
Increased proteolytic stability: Non-natural amino acids can confer resistance to degradation by cellular proteases, increasing the in vivo half-life of the mimetic.
Enhanced cell permeability: Modifications to the peptide backbone and side chains can improve the ability of the mimetic to cross cell membranes.
Fine-tuning of binding affinity and selectivity: The diverse chemical functionalities of non-natural amino acids allow for the optimization of binding to the target protein.
While direct applications of this compound in PPI network investigations are not yet documented, its unique substitution pattern makes it an attractive candidate for incorporation into libraries of peptidomimetics. Screening such libraries against various PPI targets could lead to the discovery of novel modulators for therapeutic and research purposes.
Computational Modeling and in Silico Analysis of 4 Chloro 3 Methoxy L Phenylalanine Derivatives
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a ligand to a protein's active site.
Molecular docking studies have been instrumental in evaluating the potential of various derivatives as inhibitors of specific enzymes. For instance, in the context of developing new tyrosinase inhibitors, a series of novel phenylalanine derivatives were synthesized and their inhibitory activities against mushroom tyrosinase (mTYR) were investigated. nih.gov The results demonstrated that many of these derivatives exhibited more potent inhibitory effects than the positive controls. nih.gov Specifically, one compound was identified as the most potent inhibitor with a very low IC50 value, indicating strong binding affinity. nih.gov
Similarly, in the pursuit of anticancer agents, molecular docking has been employed to examine the binding affinities of synthesized compounds to their target receptors. For example, novel 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene] acetohydrazides were docked against the anticancer receptor 2A91 to qualitatively elucidate their anticancer activity. researchgate.net This approach helps in correlating the computational data with biological screening results. researchgate.net
In another study focused on discovering inhibitors for SARS-CoV-2 main protease (Mpro), molecular docking, along with pharmacophore modeling and molecular dynamics simulations, was used to reveal key interactions. nih.gov This integrated approach is crucial for understanding the binding mechanisms at an atomic level and for designing potential drug candidates. nih.gov
A critical aspect of molecular docking is the identification of specific amino acid residues within the target protein that are crucial for ligand binding. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-stacking, anchor the ligand in the binding pocket and contribute to its inhibitory activity.
For example, in the study of BminOBP3, a protein that binds to the odorant undecanol, molecular docking and subsequent mutational analysis revealed that the C-terminus, particularly residues V120, F121, and P122, plays a crucial role in binding. mdpi.com V120 was found to form a specific hydrogen bond with undecanol, while F121 and P122 formed intramolecular hydrogen bonds that stabilize the complex. mdpi.com Hydrophobic interactions with residues such as I8, V51, M52, M55, V72, L75, M76, F119, V120, F121, and P122 also significantly contribute to the binding. mdpi.com
In the context of SARS-CoV-2 Mpro inhibitors, molecular dynamics simulations suggested that His41 acts as a hydrogen bond donor and has a high affinity for aromatic functional groups. nih.gov Residues such as Gly143, Ser144, Cys145, Glu166, and Gln189 were consistently found to interact with peptide-like inhibitors, highlighting their importance for binding to the protease. nih.gov Specifically, hydrogen bonds with Gly143 and Cys145 were observed with high probability during simulations. nih.gov
The following table summarizes key interacting residues identified in various studies:
Table 1: Key Interacting Residues in Ligand-Target Complexes
| Target Protein | Ligand/Inhibitor | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| BminOBP3 | Undecanol | V120, F121, P122, R34, I8, V51, M52, M55, V72, L75, M76, F119 | Hydrogen Bond, Hydrophobic |
| SARS-CoV-2 Mpro | Peptide-like inhibitors | His41, Gly143, Ser144, Cys145, Glu166, Gln189 | Hydrogen Bond, Pi-stacking |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into its stability, conformational changes, and the energetic contributions to binding.
MD simulations are essential for assessing the stability of the predicted binding poses from molecular docking. By simulating the movement of atoms over a period of time, researchers can observe whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes that might affect its inhibitory potential.
A study on the self-assembly of phenylalanine peptide nanotubes utilized MD simulations to understand the formation of these nanostructures. nih.gov By applying external forces in a controlled manner, the simulations guided the assembly of linear phenylalanine chains into helical nanotubes, demonstrating the power of MD in predicting and manipulating molecular self-organization. nih.gov
In the investigation of SARS-CoV-2 Mpro inhibitors, 1-microsecond MD simulations were performed to analyze the stability of the interactions between the drug candidates and the protease. nih.gov These simulations confirmed that key interactions, such as those with His41, Gly143, and Glu166, were maintained throughout the simulation, indicating a stable binding complex. nih.gov
MD simulations also allow for the explicit consideration of solvent molecules, which can play a crucial role in mediating ligand-protein interactions. Water bridges, where a water molecule forms hydrogen bonds with both the ligand and the protein, are a common feature observed in these simulations and can significantly contribute to binding affinity. nih.gov
Furthermore, MD simulations can be used to calculate the binding free energy, which provides a more accurate estimation of binding affinity than docking scores alone. These calculations often decompose the total binding energy into contributions from different types of interactions, such as electrostatic, van der Waals, and solvation energies, offering a deeper understanding of the driving forces behind ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives.
A 3D-QSAR study on a series of 4(3H)-quinazolinone derivatives with dithiocarbamate (B8719985) side chains as thymidylate synthase inhibitors demonstrated the utility of this approach. nih.gov By combining molecular docking with a scoring function and CoMFA (Comparative Molecular Field Analysis), a robust QSAR model was developed. nih.gov The contour maps generated from this model provided a visual representation of the regions where steric and electrostatic properties of the molecules could be modified to enhance their inhibitory activity. nih.gov
Similarly, a 3D-QSAR analysis was conducted on a series of 1,2,4-triazole (B32235) derivatives with anticancer activity. nih.gov This study utilized the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method to generate a model with good predictive power. nih.gov The model highlighted the importance of steric and electrostatic fields at specific points around the molecular structure for anticancer activity, providing valuable guidance for the design of new, more effective compounds. nih.gov
The following table presents a conceptual overview of a QSAR data table:
Table 2: Conceptual QSAR Data for a Series of Derivatives
| Compound | Experimental Activity (IC50, µM) | Predicted Activity (pIC50) | Steric Descriptor 1 | Electrostatic Descriptor 2 | Hydrophobic Descriptor 3 |
|---|---|---|---|---|---|
| Derivative 1 | 10.5 | 4.98 | 1.23 | -0.54 | 2.11 |
| Derivative 2 | 5.2 | 5.28 | 1.56 | -0.68 | 2.34 |
| Derivative 3 | 2.1 | 5.68 | 1.89 | -0.82 | 2.57 |
| Derivative 4 | 8.9 | 5.05 | 1.35 | -0.59 | 2.19 |
This table illustrates how experimental biological data is correlated with calculated physicochemical descriptors to build a predictive QSAR model.
2D and 3D QSAR Model Development for Predictive Potency
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. Both 2D and 3D-QSAR studies are instrumental in predicting the potency of novel derivatives of 4-Chloro-3-methoxy-L-phenylalanine.
In the development of predictive QSAR models for substituted phenylalanine derivatives, a crucial first step is the selection of a training set of molecules with a wide range of biological activities and structural diversity. nih.govresearchgate.net For instance, a study on 32 structurally diverse substituted phenylalanine derivatives as Tryptophan hydroxylase-1 (TPH1) inhibitors utilized a training set of 26 compounds to construct the models. semanticscholar.org The biological activities, typically expressed as IC50 values, are converted to their logarithmic scale (pIC50) to be used as the dependent variable in the QSAR analysis. semanticscholar.org
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods require the three-dimensional alignment of the molecules in the training set. A reliable alignment can be achieved using methods like pharmacophore-guided alignment, where a pharmacophore model representing the key interaction features is used as a template. nih.govresearchgate.net
For a series of substituted phenylalanine derivatives, a multicomplex-based pharmacophore (MCBP) approach has been successfully employed. nih.govresearchgate.net This involves generating a comprehensive pharmacophore model based on multiple crystal structures of the target protein in complex with different inhibitors. nih.govresearchgate.net The resulting 3D-QSAR models can exhibit strong predictive power. For example, a CoMFA model for phenylalanine derivatives showed a high cross-validated correlation coefficient (q²) and a non-cross-validated correlation coefficient (r²), indicating a robust and predictive model. researchgate.net
The statistical significance of the developed QSAR models is rigorously validated. Internal validation is often performed using the leave-one-out (LOO) method, which yields the q² value. External validation involves predicting the activity of a separate test set of compounds that were not used in model generation. A high predictive r² value for the test set confirms the model's ability to accurately predict the potency of new compounds. researchgate.net
Table 1: Representative Statistical Parameters for a 3D-QSAR Model of Phenylalanine Derivatives
| Parameter | Value | Description |
| q² (cross-validated r²) | > 0.5 | Indicates good internal predictive ability. |
| r² (non-cross-validated r²) | > 0.9 | Shows a strong correlation between experimental and predicted activities for the training set. |
| SEE (Standard Error of Estimate) | Low value | Represents the precision of the model's predictions. |
| F-statistic | High value | Indicates the statistical significance of the regression model. |
| Predictive r² (for test set) | > 0.6 | Demonstrates the model's ability to predict the activity of external compounds. |
Note: The values presented are generalized from typical QSAR studies on substituted phenylalanine derivatives and serve as an illustrative example.
Identification of Physicochemical Descriptors Influencing Activity
The contour maps generated from 3D-QSAR analyses, such as CoMFA and CoMSIA, provide a visual representation of the physicochemical descriptors that influence the biological activity of the compounds. These maps highlight regions in 3D space where specific properties are favorable or unfavorable for activity.
For substituted phenylalanine derivatives, these contour maps can reveal the importance of:
Steric Fields: Green contours typically indicate regions where bulky substituents increase activity, while yellow contours show areas where steric hindrance is detrimental. For instance, the position of the chloro and methoxy (B1213986) groups on the phenyl ring of this compound would be critical in this context.
Electrostatic Fields: Blue contours often highlight regions where electropositive groups enhance activity, whereas red contours indicate areas where electronegative groups are preferred. The chlorine atom, being electronegative, and the methoxy group, with its oxygen atom, would significantly contribute to the electrostatic potential of the molecule.
Hydrophobic Fields: Yellow or white contours can show regions where hydrophobic groups are favorable for activity, while gray or cyan contours may indicate areas where hydrophilic groups are preferred. The phenyl ring itself provides a significant hydrophobic character.
Hydrogen Bond Donor and Acceptor Fields: Specific colored contours (e.g., cyan for donor favorable, purple for acceptor favorable) indicate where hydrogen bond donors and acceptors on the ligand can form crucial interactions with the target protein. The amino and carboxyl groups of the L-phenylalanine backbone are key hydrogen bond donors and acceptors.
By analyzing these contour maps in the context of the target's binding site, researchers can gain a detailed understanding of the SAR and rationally design new derivatives with improved potency. For example, if a green contour is observed near a specific position on the phenyl ring, it suggests that adding a larger substituent at that position could lead to a more active compound.
Pharmacophore Modeling
Pharmacophore modeling is another essential computational technique that focuses on the 3D arrangement of essential chemical features that a molecule must possess to be recognized by a specific biological target and to elicit a biological response.
Ligand-Based and Structure-Based Pharmacophore Generation
Pharmacophore models can be generated through two primary approaches: ligand-based and structure-based.
Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown. It involves aligning a set of active compounds and extracting the common chemical features that are responsible for their activity. semanticscholar.org For a series of this compound derivatives, this would involve identifying the common spatial arrangement of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein, preferably in a complex with a ligand, is available, a structure-based pharmacophore can be generated. This approach directly identifies the key interaction points between the ligand and the protein's active site. nih.govresearchgate.net For instance, a study on TPH1 inhibitors generated a pharmacophore model based on the crystal structures of the enzyme complexed with inhibitors. nih.govresearchgate.net This model could include features such as a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic site. nih.govresearchgate.net The reliability of a pharmacophore model can be validated by its ability to correctly identify the bioactive conformation of known inhibitors. semanticscholar.org
A typical pharmacophore model for a substituted phenylalanine derivative might consist of features such as:
One or two hydrogen bond acceptors (HBA)
One hydrogen bond donor (HBD)
A hydrophobic (HY) feature
An aromatic ring (AR)
The distances and angles between these features are critical for the model's specificity.
Virtual Screening for Novel Analogues
Once a validated pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore's features. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential new lead compounds. nih.govnih.gov
The virtual screening workflow typically involves:
Database Preparation: Large compound libraries, such as ZINC or Maybridge, are prepared by generating 3D conformations for each molecule.
Pharmacophore-Based Screening: The pharmacophore model is used to filter the database, retaining only those molecules that can adopt a conformation matching the pharmacophoric features.
Docking and Scoring: The hits from the pharmacophore screen are then subjected to molecular docking studies to predict their binding orientation and affinity within the target's active site.
Hit Selection: Based on docking scores, binding interactions, and other criteria, a final set of promising candidates is selected for experimental testing.
This hierarchical approach, combining pharmacophore screening with molecular docking, has proven effective in discovering novel and structurally diverse inhibitors for various targets. nih.gov For this compound, a validated pharmacophore model could be instrumental in identifying new analogues with potentially improved therapeutic profiles.
Absorption, Distribution, and Catabolism of Modified Amino Acids
The journey of modified amino acids like this compound through a biological system begins with their absorption and distribution, which is largely governed by amino acid transporters. researchgate.netnih.gov These transporters regulate the passage of amino acids across cell membranes, influencing their intracellular concentrations and, consequently, their metabolic fate. researchgate.netnih.gov The subsequent breakdown, or catabolism, of amino acids is a fundamental metabolic process. nih.govyoutube.comyoutube.com In the liver, a central hub for amino acid metabolism, the initial step often involves the removal of the α-amino group through transamination or oxidative deamination. nih.govyoutube.comyoutube.com This process yields a carbon skeleton that can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy production or be used in biosynthesis. nih.gov
To predict how a compound will behave in a living organism, its metabolic stability is often first assessed using in vitro models, such as liver microsomes. if-pan.krakow.plnih.govnuvisan.com These subcellular fractions are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov By incubating a compound with liver microsomes and necessary cofactors like NADPH, researchers can determine its susceptibility to metabolism. if-pan.krakow.plnih.gov The rate of disappearance of the parent compound over time provides key pharmacokinetic parameters like the in vitro half-life (t₁/₂) and intrinsic clearance (CLint). if-pan.krakow.plnuvisan.com This data is instrumental in the early stages of drug discovery for predicting in vivo clearance and bioavailability. if-pan.krakow.pl For instance, a study on a fluoro-substituted δ-tocotrienol derivative in mouse liver microsomes demonstrated rapid enzymatic degradation, highlighting the utility of this system in identifying metabolic liabilities. nih.gov
The following table illustrates typical data obtained from in vitro metabolic stability assays in liver microsomes for a hypothetical compound.
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| Remaining Parent Compound (%) | 100, 85, 60, 35, 10 |
| In Vitro Half-life (t₁/₂) (min) | 25 |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 27.7 |
This is a representative data table and does not reflect actual results for this compound.
Microbial systems provide valuable models for understanding the degradation of aromatic compounds. For example, bacteria of the genus Klebsiella are known to possess diverse metabolic capabilities, including the degradation of phenylalanine. kegg.jp Studies on chloridazon-degrading bacteria have shown that the metabolism of L-phenylalanine can lead to the formation of intermediates such as L-2,3-dihydroxyphenylalanine. nih.gov This transformation is typically initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, followed by ring cleavage by hydrolases. nih.gov Such pathways demonstrate the capacity of microorganisms to mineralize complex organic molecules. The investigation of this compound in similar microbial systems could reveal analogous degradation pathways, providing insights into its environmental fate and potential for bioremediation.
Tracer-Based Metabolomics for Pathway Elucidation
Tracer-based metabolomics is a powerful technique used to map the flow of atoms through metabolic pathways. nih.gov By introducing isotopically labeled compounds into a biological system, researchers can track the transformation of the labeled precursor into various downstream metabolites. nih.gov
The synthesis of isotope-labeled analogues of this compound is a critical first step in tracer studies. Stable isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H) are commonly incorporated into the molecule. isotope.com For instance, L-phenylalanine has been synthesized with a combination of ¹³C, deuterium, and ¹⁵N labels for use in metabolomics and proteomics research. isotope.com These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry. When introduced into cells or organisms, the labeled atoms are incorporated into downstream metabolites, allowing for the unambiguous identification and quantification of pathway intermediates.
Mass spectrometry (MS) is the primary analytical tool for detecting and quantifying isotope-labeled metabolites. nih.govnih.govnih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to separate complex mixtures of metabolites and determine their mass-to-charge ratios. nih.govnih.gov The distinct mass shift caused by the isotopic label allows for the differentiation of metabolites derived from the tracer from the endogenous, unlabeled pool. nih.gov This approach enables the precise mapping of metabolic pathways and the quantification of metabolic fluxes. nih.gov For example, a targeted UHPLC-ESI-MS/MS method has been developed for the comprehensive analysis of metabolites from the cometabolism of essential amino acids by human gut microbiota. nih.gov
The table below shows a hypothetical example of metabolites that could be identified in a tracer experiment using ¹³C-labeled this compound.
| Metabolite | Mass Shift (Da) | Pathway |
| 4-Chloro-3-hydroxy-L-phenylalanine | +1 | Demethylation |
| 4-Chloro-vanillic acid | +1 | Oxidative deamination, demethylation, oxidation |
| Protocatechuic acid | +1 | Dechlorination, demethylation, oxidation |
This is a hypothetical data table and does not reflect actual results for this compound.
Metabolic Fate and Biotransformation Studies in Experimental Models
Role of Amino Acid Degrading Enzymes
The metabolic pathway of 4-Chloro-3-methoxy-L-phenylalanine is not extensively documented in the scientific literature. However, by examining the enzymes known to degrade the parent amino acid, L-phenylalanine, and its other derivatives, we can infer the likely enzymatic processes involved in the biotransformation of this specific compound. The primary enzymes implicated in the catabolism of L-phenylalanine are phenylalanine hydroxylase and phenylalanine ammonia-lyase.
The biotransformation of L-phenylalanine and its analogs is primarily initiated by a group of enzymes known as amino acid degrading enzymes. The substitution pattern on the aromatic ring of this compound, with both a chloro and a methoxy (B1213986) group, is expected to influence its recognition and processing by these enzymes.
Phenylalanine Hydroxylase (PAH)
The principal enzyme responsible for the catabolism of L-phenylalanine in mammals is phenylalanine hydroxylase (PAH). nih.gov This enzyme facilitates the conversion of L-phenylalanine to L-tyrosine, a critical step in the normal metabolic pathway of this amino acid. wikipedia.orgmedlineplus.gov The reaction catalyzed by PAH is an irreversible hydroxylation that requires the presence of a tetrahydrobiopterin (B1682763) cofactor and molecular oxygen. nih.gov
Phenylalanine Ammonia-Lyase (PAL)
Another significant enzyme in the metabolism of phenylalanine and its derivatives is phenylalanine ammonia-lyase (PAL). This enzyme is predominantly found in plants, fungi, and some bacteria, and it catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). frontiersin.org Notably, PAL has demonstrated a broader substrate tolerance compared to PAH and has been utilized in the synthesis of various phenylalanine analogs. frontiersin.org
Research has shown that PAL can catalyze the reverse reaction, the amination of substituted cinnamic acids, to produce a variety of phenylalanine analogues. frontiersin.org For instance, PAL has been successfully used for the amination of 3-methoxy-cinnamic acid to synthesize 3-methoxy-L-phenylalanine. frontiersin.org This suggests that this compound could potentially be a substrate for PAL, or conversely, be synthesized from a corresponding substituted cinnamic acid.
Other Potential Enzymes
The metabolic fate of structurally similar compounds can provide clues to the biotransformation of this compound. For example, the metabolism of L-3-methoxy-4-hydroxyphenylalanine (3-O-methylDOPA) has been shown to involve tyrosine aminotransferase and lactate (B86563) dehydrogenase. nih.gov Given the structural similarity, it is plausible that tyrosine aminotransferase could also play a role in the metabolism of this compound by transamination to its corresponding phenylpyruvic acid derivative.
The following table summarizes the key amino acid degrading enzymes and their potential role in the metabolism of this compound.
| Enzyme | Natural Substrate | Product of Natural Substrate | Potential Role in Metabolism of this compound |
| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine wikipedia.orgmedlineplus.gov | L-Tyrosine wikipedia.orgmedlineplus.gov | Likely a poor substrate due to ring substitutions, potentially leading to slower hydroxylation. |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine frontiersin.org | trans-Cinnamic acid frontiersin.org | May catalyze the deamination to 4-chloro-3-methoxy-cinnamic acid, or the reverse reaction. |
| Tyrosine Aminotransferase | L-Tyrosine nih.gov | p-Hydroxyphenylpyruvic acid | Possible transamination to 4-chloro-3-methoxy-phenylpyruvic acid. |
The structural comparison of this compound with known substrates of these enzymes is presented in the table below.
| Compound | Structure | Enzyme(s) |
| L-Phenylalanine | C9H11NO2 | Phenylalanine Hydroxylase, Phenylalanine Ammonia-Lyase |
| L-Tyrosine | C9H11NO3 | Tyrosine Aminotransferase |
| 3-Methoxy-L-phenylalanine | C10H13NO3 | Phenylalanine Ammonia-Lyase (synthesis) frontiersin.org |
| This compound | C10H12ClNO3 | Hypothesized to be a substrate for PAH, PAL, and Tyrosine Aminotransferase |
Emerging Research Avenues and Future Perspectives for Halogenated and Methoxylated Phenylalanine Derivatives
Development of Next-Generation Molecular Probes
There is no specific information available regarding the use of 4-Chloro-3-methoxy-L-phenylalanine in the development of molecular probes.
Integration with Synthetic Biology for Advanced Bioconjugation
There is no specific information available regarding the integration of this compound with synthetic biology for advanced bioconjugation.
Exploration of Novel Biochemical Targets
There is no specific information available regarding the exploration of novel biochemical targets for this compound.
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-3-methoxy-L-phenylalanine, and how can purity be validated?
Methodological Answer: Synthesis typically involves protecting group strategies and halogenation. For example, formylation reactions using anhydrous solvents (e.g., dichloromethane) with alkali catalysis can yield intermediates, as seen in analogous phenylalanine derivatives . Purity validation relies on:
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methoxy and chloro groups at positions 3 and 4, respectively).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., C10H12ClNO3 requires exact mass matching).
- Infrared (IR) spectroscopy : Identify functional groups like carbonyl (C=O) and amine (N-H) stretches .
Q. How can density-functional theory (DFT) models predict the electronic properties of this compound?
Methodological Answer: DFT frameworks (e.g., B3LYP hybrid functional) with basis sets like 6-31G* calculate:
- Electrostatic potential maps : To visualize electron density around substituents.
- Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity and interaction with biological targets .
Validation involves comparing computed vibrational frequencies (IR) or dipole moments with experimental data .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental data (e.g., bond lengths, thermodynamic stability) be resolved?
Methodological Answer:
- Multi-functional calibration : Combine gradient-corrected exchange-correlation functionals (e.g., B3LYP) with exact-exchange terms to improve thermochemical accuracy .
- Benchmarking : Compare DFT results against higher-level methods (e.g., CCSD(T)) for critical parameters like atomization energies or ionization potentials .
Q. What strategies resolve contradictions in chiral analysis under different chromatographic conditions?
Methodological Answer:
- Mobile phase optimization : Adjust pH and organic modifiers (e.g., acetonitrile vs. methanol) to enhance enantiomer separation.
- Chiral derivatization : Use Marfey’s reagent (FDAA) to form diastereomers for reversed-phase HPLC analysis .
- Cross-validation : Compare results with polarimetric data ([α]20/D) to confirm optical purity .
Q. What protocols assess the stability of this compound under varying pH and temperature?
Methodological Answer:
- Accelerated degradation studies : Incubate the compound at pH 2–12 and 25–60°C for 24–72 hours.
- Analytical monitoring : Use LC-MS to detect decomposition products (e.g., dechlorination or demethoxylation byproducts) .
- Kinetic modeling : Calculate degradation rate constants (k) and activation energy (Ea) using Arrhenius plots.
Q. How can racemization be minimized during solid-phase peptide synthesis using this compound?
Methodological Answer:
Q. What analytical strategies differentiate positional isomers (e.g., 3-chloro vs. 4-chloro) in halogenated phenylalanine derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
